molecular formula C19H31N5O2 B2739913 8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione CAS No. 851941-63-4

8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione

Cat. No. B2739913
CAS RN: 851941-63-4
M. Wt: 361.49
InChI Key: TZDQJGGASZQTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is a useful research compound. Its molecular formula is C19H31N5O2 and its molecular weight is 361.49. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Potential Psychotropic Activity

The research on derivatives of purine-2,6-dione, including compounds structurally related to "8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione," has shown significant promise in the field of neuropsychopharmacology. These compounds have been investigated for their affinity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and have shown potential psychotropic activity. One study highlights the design of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for these serotonin receptors. The compounds displayed promising antidepressant-like and anxiolytic-like activities in animal models, suggesting their potential for further development as therapeutic agents for mood disorders (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-Inflammatory Properties

Another area of application is the development of new analgesic and anti-inflammatory agents. Studies involving derivatives of purine-2,6-dione have revealed significant analgesic activity. For example, a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties were synthesized and tested, demonstrating strong analgesic and anti-inflammatory effects in vivo. These findings suggest the potential of these compounds as a new class of analgesic and anti-inflammatory agents, warranting further pharmacological evaluation (Zygmunt et al., 2015).

Novel Synthetic Approaches

Research has also focused on the synthesis of purine derivatives as a means to explore their various biological activities. For instance, a simple synthesis of novel unusual pyrimidinyl purine diones has been reported, demonstrating the chemical versatility and potential for the creation of compounds with varied pharmacological activities. These synthetic approaches provide a foundation for the development of new drugs with improved efficacy and safety profiles (Yadava et al., 2010).

properties

IUPAC Name

8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-6-14-9-7-8-10-23(14)12-15-20-17-16(24(15)11-13(2)3)18(25)22(5)19(26)21(17)4/h13-14H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDQJGGASZQTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-ethylpiperidino)methyl]-7-isobutyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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